n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine
CAS No.: 6312-32-9
Cat. No.: VC16058213
Molecular Formula: C15H26N2
Molecular Weight: 234.38 g/mol
* For research use only. Not for human or veterinary use.
![n-Butyl-n-[2-(pyridin-2-yl)ethyl]butan-1-amine - 6312-32-9](/images/structure/VC16058213.png)
Specification
CAS No. | 6312-32-9 |
---|---|
Molecular Formula | C15H26N2 |
Molecular Weight | 234.38 g/mol |
IUPAC Name | N-butyl-N-(2-pyridin-2-ylethyl)butan-1-amine |
Standard InChI | InChI=1S/C15H26N2/c1-3-5-12-17(13-6-4-2)14-10-15-9-7-8-11-16-15/h7-9,11H,3-6,10,12-14H2,1-2H3 |
Standard InChI Key | FFRAESSYYAXPQG-UHFFFAOYSA-N |
Canonical SMILES | CCCCN(CCCC)CCC1=CC=CC=N1 |
Introduction
Chemical Identity and Structural Features
The molecular formula of n-butyl-N-[2-(pyridin-2-yl)ethyl]butan-1-amine is inferred as C<sub>15</sub>H<sub>27</sub>N<sub>2</sub>, derived from the substitution pattern of its closest analogs. For instance, n-[2-(pyridin-2-yl)ethyl]butan-1-amine (CAS 6311-97-3) shares the pyridinylethylamine backbone but lacks the second n-butyl group, yielding a molecular weight of 178.27 g/mol. Extending this structure with an additional butyl substituent increases hydrophobicity and steric bulk, factors that influence solubility and biological interactions .
The pyridine ring introduces aromaticity and hydrogen-bonding capabilities, while the tertiary amine center enables protonation at physiological pH, enhancing water solubility in ionized forms. Comparative analysis with N-butyl-N-(2-ethoxyethyl)butan-1-amine (CAS 64080-51-9), a structural analog with an ethoxyethyl group, highlights the role of heteroatomic substituents in modulating electronic properties .
Synthesis and Reaction Pathways
Synthetic routes to n-butyl-N-[2-(pyridin-2-yl)ethyl]butan-1-amine likely involve sequential alkylation or reductive amination. For example, the synthesis of Butyl[1-(pyridin-2-YL)ethyl]amine (C<sub>11</sub>H<sub>18</sub>N<sub>2</sub>) employs sodium borohydride-mediated reduction of imine intermediates in methanol. Adapting this method, the target compound could be synthesized via:
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Alkylation of 2-(pyridin-2-yl)ethylamine with butyl bromide under basic conditions.
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Reductive amination using butyraldehyde and a borohydride reducing agent.
Reaction optimization would require temperature control (25–60°C) and inert atmospheres to prevent oxidative degradation. Chromatographic purification (e.g., silica gel with ethyl acetate/hexane mixtures) is typically employed to isolate tertiary amines.
Physicochemical Properties
Key properties extrapolated from analogs include:
The extended alkyl chains reduce polarity, favoring lipid bilayer permeability—a trait relevant to central nervous system (CNS) penetration . Spectroscopic characterization would involve:
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<sup>1</sup>H NMR: Signals at δ 8.5 ppm (pyridine H-6), δ 2.4–2.7 ppm (methylene adjacent to N), and δ 0.9 ppm (terminal methyl).
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FT-IR: Stretches at 2800 cm<sup>−1</sup> (C-H alkyl) and 1600 cm<sup>−1</sup> (pyridine ring).
Analytical and Detection Challenges
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting tertiary amines in biological matrices. Fragmentation patterns would likely include:
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m/z 235 → 178 (loss of butyl group)
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m/z 178 → 106 (pyridinylethyl fragment)
Immunoassays face cross-reactivity issues due to structural similarities with scheduled substances, necessitating confirmatory testing .
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